Comprehensive Technical Guide: Tert-butyl 3-(3-aminophenyl)pyrrolidine-1-carboxylate (CAS: 885270-24-6)
Comprehensive Technical Guide: Tert-butyl 3-(3-aminophenyl)pyrrolidine-1-carboxylate (CAS: 885270-24-6)
Executive Summary
In the intricate landscape of biochemical research and drug development, specialized chemical building blocks are fundamental to both assay design and therapeutic discovery. Tert-butyl 3-(3-aminophenyl)pyrrolidine-1-carboxylate (frequently abbreviated as tBAP) is a highly versatile, structurally unique compound. Characterized by a lipophilic Boc-protected pyrrolidine ring coupled with a nucleophilic primary aniline moiety, tBAP serves a dual function in modern laboratories: it acts as a critical analytical derivatization reagent for detecting group P2 phosphonates and functions as a potent probe in neurotoxicological assays.
This whitepaper provides an in-depth analysis of tBAP, detailing its physicochemical profile, procurement strategies, mechanistic pathways in calcium signaling, and rigorously validated experimental workflows.
Physicochemical Profiling & Structural Data
Understanding the baseline quantitative data of tBAP is essential for calculating molarity in biological assays and predicting its chromatographic behavior. The data below summarizes its core properties.
| Property | Value / Description |
| Chemical Name | Tert-butyl 3-(3-aminophenyl)pyrrolidine-1-carboxylate |
| CAS Registry Number | 885270-24-6 |
| Molecular Formula | C15H22N2O2 |
| Molecular Weight | 262.35 g/mol |
| Purity Standard | ≥ 95% (Required for in vitro assays) |
| Solubility | Soluble in DMSO, DMF, and Methanol |
| Storage Temperature | 4°C (Protect from light and moisture) |
Global Supplier Landscape & Procurement Strategy
When sourcing CAS 885270-24-6, researchers must prioritize chemical purity. Trace impurities—particularly unreacted boronic acids or palladium remnants from synthesis—can severely confound sensitive fluorescence-based calcium imaging data.
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: Offers highly purified tBAP (Product Code: KKB27024) specifically optimized for advanced research use, including DNA transfer reaction detection and fetal bovine serum biomarker analysis[1].
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: Provides comprehensive analytical validation, supplying detailed NMR, HPLC, and LC-MS documentation to ensure batch-to-batch consistency[2].
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& : Serve as reliable distributors for both small-scale analytical needs and bulk custom synthesis scaling[3][4].
Mechanistic Insights: Neurotoxicity & Calcium Signaling
tBAP is not merely a passive structural scaffold; it exhibits active, potent biological properties. According to technical specifications from suppliers like, tBAP has demonstrated significant neurotoxic effects both in vivo and in vitro[3].
The Causality of Toxicity: Neuronal survival relies heavily on precise intracellular calcium ( Ca2+ ) homeostasis. tBAP specifically targets and inhibits Ca2+ release mechanisms from the Endoplasmic Reticulum (ER) and mitochondria. By blocking these critical intracellular reservoirs, tBAP disrupts secondary messenger pathways. This sustained blockade prevents the activation of calcium-dependent survival kinases, ultimately triggering irreversible neuronal apoptosis.
Diagram 1: tBAP-mediated inhibition of ER and mitochondrial calcium release leading to apoptosis.
Experimental Protocols & Workflows
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes built-in controls to verify the mechanical success of the assay before data interpretation begins.
In Vitro Calcium Release Inhibition Assay
Objective: To quantify tBAP-induced inhibition of ER/mitochondrial Ca2+ release.
Causality of Experimental Choices:
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Cell Line (SH-SY5Y): Human neuroblastoma cells are utilized because they possess well-characterized, highly active ER and mitochondrial calcium channels, making them the gold standard for neurotoxicity screening.
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Fluorophore (Fluo-4 AM): Selected due to its high binding affinity for Ca2+ and its cell-permeable nature. The acetoxymethyl (AM) ester allows the dye to cross the cell membrane without permeabilization artifacts; once inside, cellular esterases cleave the AM group, trapping the active fluorophore.
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Self-Validation Control: Thapsigargin (an irreversible SERCA pump inhibitor) must be included as a positive control. If Thapsigargin fails to induce a massive Ca2+ spike in the control wells, the dye loading has failed, and the assay must be aborted.
Diagram 2: Standardized workflow for in vitro tBAP neurotoxicity and calcium imaging assays.
Step-by-Step Methodology:
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Preparation: Dissolve tBAP in anhydrous DMSO to create a 10 mM stock. Ensure the final DMSO concentration in the assay does not exceed 0.1% to prevent solvent-induced cytotoxicity.
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Seeding: Seed SH-SY5Y cells in a 96-well black, clear-bottom microplate at 2×104 cells/well. Incubate overnight at 37°C in 5% CO2 .
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Treatment: Treat cells with varying concentrations of tBAP (e.g., 1 µM to 100 µM) for 4 hours. Include a vehicle control (0.1% DMSO) and a positive control (1 µM Thapsigargin).
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Dye Loading: Wash cells with Hank's Balanced Salt Solution (HBSS). Add 5 µM Fluo-4 AM in HBSS and incubate in the dark for 45 minutes at 37°C.
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Kinetic Imaging: Wash cells twice with HBSS to remove extracellular dye. Read fluorescence kinetics (Ex: 494 nm, Em: 506 nm) using a microplate reader over 10 minutes to establish baseline, then stimulate with a known Ca2+ agonist (e.g., ATP) to observe the inhibitory effect of tBAP.
Analytical Detection of Group P2 Phosphonates
Objective: Utilizing tBAP for the derivatization and LC-MS detection of phosphonates.
Causality of Experimental Choices: Group P2 phosphonates are notoriously difficult to detect via standard UV/Vis due to a lack of chromophores. The primary amine on the phenyl ring of tBAP acts as a potent nucleophile, attacking the electrophilic phosphorus to form a stable phosphonamide. The bulky, lipophilic Boc-protected pyrrolidine significantly increases the retention time of the adduct on reversed-phase HPLC, pulling the signal away from the solvent front and improving electrospray ionization (ESI) efficiency.
Step-by-Step Methodology:
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Derivatization: Mix 50 µL of the aqueous phosphonate sample with 100 µL of 5 mM tBAP in acetonitrile.
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Catalysis: Add 10 µL of a coupling agent (e.g., EDC/NHS or PyBOP) to facilitate the phosphonamide linkage. Incubate at 40°C for 60 minutes.
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Self-Validation (Internal Standard): Spike the sample with a known concentration of a stable isotope-labeled phosphonate prior to derivatization to calculate absolute recovery rates.
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LC-MS Analysis: Inject 5 µL onto a C18 column. Run a gradient of Water/Acetonitrile (with 0.1% Formic Acid). Monitor the specific m/z transition corresponding to the tBAP-phosphonate adduct.
Synthesis Strategy & Structural Validation
For researchers requiring custom isotopic labeling or structural analogs, understanding the de novo synthesis of tBAP is crucial. The synthesis relies on a highly robust, atom-economical Suzuki-Miyaura cross-coupling pathway:
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Enolization and Triflation: 1-Boc-3-pyrrolidone is treated with a strong base (KHMDS) at -78°C to form the enolate, which is immediately trapped using Comins' reagent to yield the corresponding enol triflate.
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Suzuki-Miyaura Cross-Coupling: The enol triflate is reacted with 3-nitrophenylboronic acid in the presence of a palladium catalyst ( Pd(PPh3)4 ) and a mild base ( Na2CO3 ). This forms tert-butyl 3-(3-nitrophenyl)-2,5-dihydro-1H-pyrrole-1-carboxylate.
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Global Reduction: The intermediate is subjected to catalytic hydrogenation ( H2 , Pd/C). Causality of choice: This single step elegantly achieves dual purposes—it reduces the alkene of the pyrroline ring to a pyrrolidine and simultaneously reduces the nitro group to the primary amine, yielding the final tBAP product. The Boc group remains entirely stable under these reductive conditions.
References
Sources
- 1. Sapphire Bioscience [sapphirebioscience.com]
- 2. 885270-24-6|tert-Butyl 3-(3-aminophenyl)pyrrolidine-1-carboxylate| Ambeed [ambeed.com]
- 3. tert-Butyl 3-(3-aminophenyl)pyrrolidine-1-carboxylate [cymitquimica.com]
- 4. CAS:885270-24-6 FT-0648749 tert-Butyl 3-(3-aminophenyl)pyrrolidine-1-carboxylate Product Detail Information [finetechchem.com]
